molecular formula C21H26ClNO3 B13441826 2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride

2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride

Cat. No.: B13441826
M. Wt: 375.9 g/mol
InChI Key: FZYOMANMWPZFAE-UNTBIKODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride typically involves multiple steps, including the introduction of methoxy groups and the formation of the noraporphin core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired application .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing medications targeting specific receptors or enzymes.

    Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other noraporphin derivatives and methoxy-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride is unique due to its specific combination of methoxy groups and a propyl chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

(6aR)-2,10-dimethoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-4-8-22-9-7-14-10-15(24-2)12-16-19(14)17(22)11-13-5-6-18(25-3)21(23)20(13)16;/h5-6,10,12,17,23H,4,7-9,11H2,1-3H3;1H/t17-;/m1./s1

InChI Key

FZYOMANMWPZFAE-UNTBIKODSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)OC)O.Cl

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)OC)O.Cl

Origin of Product

United States

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